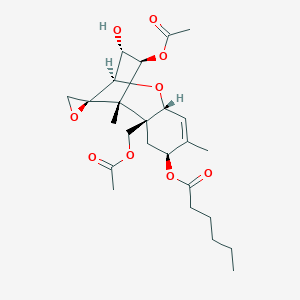

8-Hexanoylneosolaniol

Beschreibung

8-Hexanoylneosolaniol is a trichothecene mycotoxin produced by Fusarium sporotrichioides, a fungal species known for contaminating crops and causing toxicological risks in humans and livestock . Structurally, it belongs to the sesquiterpenoid class, characterized by a 12,13-epoxytrichothecene core. The compound is distinguished by a hexanoyl ester group at the C-8 position, contributing to its lipophilicity and bioactivity . Its exact mass is 480.257 Da, a critical identifier for analytical differentiation from analogs . Trichothecenes like this compound inhibit protein synthesis by binding to ribosomal subunits, leading to cytotoxicity and immunosuppression, which underscores its classification as a noxious agent under hazard categories D011042 (Poisons) and D014255 (Trichothecenes) .

Eigenschaften

CAS-Nummer |

118143-01-4 |

|---|---|

Molekularformel |

C25H36O9 |

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] hexanoate |

InChI |

InChI=1S/C25H36O9/c1-6-7-8-9-19(28)33-17-11-24(12-30-15(3)26)18(10-14(17)2)34-22-20(29)21(32-16(4)27)23(24,5)25(22)13-31-25/h10,17-18,20-22,29H,6-9,11-13H2,1-5H3/t17-,18+,20+,21+,22+,23+,24+,25?/m0/s1 |

InChI-Schlüssel |

NTQOBLPQKXJXCZ-BFAIXHJHSA-N |

SMILES |

CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C |

Isomerische SMILES |

CCCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)OC(=O)C)O)COC(=O)C |

Kanonische SMILES |

CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C |

Synonyme |

8-hexanoylneosolaniol 8-n-hexanoylneosolaniol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 8-Isobutanoylneosolaniol

- Structure: Shares the trichothecene core but differs in the ester group at C-8, substituting hexanoyl with a shorter, branched isobutanoyl chain .

(b) Neosolaniol (Parent Compound)

- Structure : Lacks the C-8 acyl modification, possessing only hydroxyl groups at this position.

- Bioactivity : Lower toxicity compared to acylated derivatives due to reduced cellular uptake efficiency.

- Source: Also produced by Fusarium species, serving as a biosynthetic precursor to esterified analogs like 8-Hexanoylneosolaniol.

(c) Alangicine

- Structure: An isoquinoline alkaloid with hydroxy and methoxy substituents, unrelated to the trichothecene backbone .

- Bioactivity: Functions as an emetic and neuroactive agent, contrasting with this compound’s ribosomal inhibition.

- Source : Plant-derived (e.g., Alangium species), highlighting divergent biosynthetic origins compared to fungal mycotoxins.

Comparative Data Table

Toxicological and Functional Insights

- Acyl Group Impact: The hexanoyl chain in this compound enhances lipid solubility, facilitating cellular uptake and increasing potency compared to non-acylated trichothecenes like neosolaniol.

- Cross-Class Contrast : Alangicine, despite sharing the same exact mass (480.257 Da), exhibits distinct mechanisms (e.g., neurotoxicity vs. ribosomal inhibition) due to its alkaloid structure .

- Analytical Differentiation: Mass spectrometry (exact mass) and NMR (ester group profiling) are critical for distinguishing this compound from analogs like 8-Isobutanoylneosolaniol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.